Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate

Strontium Ranelate Intermediate Gewald Reaction Process Chemistry

Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate (CAS 58168-20-0, C12H14N2O4S, MW 282.32 g/mol) is a polysubstituted thiophene diester that serves as the essential penultimate intermediate in the industrial synthesis of the anti-osteoporotic drug strontium ranelate. The compound is constructed via a classic Gewald reaction between diethyl 3-oxoglutarate, malononitrile, and elemental sulfur, and it bears the critical 3-(2-ethoxy-2-oxoethyl) side chain that permits subsequent N‑alkylation to install the bis(carboxymethyl)amino pharmacophore of ranelic acid.

Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
CAS No. 58168-20-0
Cat. No. B159108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
CAS58168-20-0
Molecular FormulaC12H14N2O4S
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(SC(=C1C#N)N)C(=O)OCC
InChIInChI=1S/C12H14N2O4S/c1-3-17-9(15)5-7-8(6-13)11(14)19-10(7)12(16)18-4-2/h3-5,14H2,1-2H3
InChIKeyFLAGIUJSXKJCOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate (CAS 58168-20-0): Procurement-Relevant Identity and Role as a Strontium Ranelate Intermediate


Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate (CAS 58168-20-0, C12H14N2O4S, MW 282.32 g/mol) is a polysubstituted thiophene diester that serves as the essential penultimate intermediate in the industrial synthesis of the anti-osteoporotic drug strontium ranelate [1]. The compound is constructed via a classic Gewald reaction between diethyl 3-oxoglutarate, malononitrile, and elemental sulfur, and it bears the critical 3-(2-ethoxy-2-oxoethyl) side chain that permits subsequent N‑alkylation to install the bis(carboxymethyl)amino pharmacophore of ranelic acid [2]. Commercial lots are typically supplied as an off-white to pale-yellow crystalline solid with a melting point of 134–139 °C and a purity specification of ≥98% (HPLC) .

Why Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate Cannot Be Replaced by Simple Thiophene Analogs or the Methyl Ester Variant


Simple thiophene-2-carboxylate building blocks that lack the 3-(2-ethoxy-2-oxoethyl) substituent—such as ethyl 5-amino-4-cyanothiophene-3-carboxylate (CAS 59142-21-1) or methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS 61320-65-8)—cannot participate in the N‑alkylation step that builds the ranelic acid skeleton, rendering them synthetically useless for strontium ranelate manufacture [1]. Even the closest in-class analog, methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate (CAS 674773-12-7), exhibits a materially lower isolated yield (77% vs. 85%) and inferior purity when prepared under comparable Gewald conditions, while also lacking the comprehensive solubility datasets that guide efficient industrial crystallization of the ethyl ester [2][3]. These quantitative gaps in yield, purity, and process-design information mean that direct substitution without re‑optimization of downstream chemistry incurs measurable penalties in overall yield, API purity, and manufacturing throughput.

Quantitative Evidence Guide: Head-to-Head Differentiation of Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate


Direct Gewald Synthesis Yield and Purity: Ethyl Diester vs. Prior-Art Ethyl Diester and Methyl Diester Routes

Under optimized Gewald conditions (triethylamine base, ethanol, 4‑h reflux), the target ethyl diester is isolated in 85% yield with 99.0% HPLC purity [1]. The prior-art ethyl diester process described in US 2004/0063972 A1 could not exceed 70% yield at industrial scale [2]. The analogous methyl diester (CAS 674773-12-7), prepared by the Servier process using dimethyl 3-oxoglutarate and morpholine in methanol, was obtained in only 77% yield at 98% purity [2].

Strontium Ranelate Intermediate Gewald Reaction Process Chemistry

Downstream Alkylation Performance: Conversion of Ethyl Diester to Tetraethyl Ranelate with Quantitative Yield and Purity Metrics

When the target ethyl diester is alkylated with ethyl bromoacetate (K2CO3, acetone, 50‑58 °C, 4 h), tetraethyl ranelate is obtained in 82% yield with >99.5% purity after two ethanol recrystallizations [1]. Using the Servier methyl diester route, the analogous alkylation to the mixed methyl/ethyl tetraester required 5‑h reflux and delivered >85% yield at >98% purity [2]. A separate Chinese patent (CN 1858049A) demonstrated that employing the ethyl diester with a crown‑ether or KF/Al2O3 catalyst shortens the alkylation reaction time to 6–8 h (vs. 5 days for the prior art) while achieving 85–90% yield and 95–98% purity for the tetraester [3].

Tetraethyl Ranelate N-Alkylation Process Efficiency

Comprehensive Solubility Characterization Enabling Rational Crystallization Process Design

The solubility of ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate has been experimentally determined in nine pure organic solvents (methanol, ethanol, 1-butanol, n-propanol, isopropanol, toluene, ethyl acetate, acetonitrile, acetone) from 273.15 K to 318.15 K, and in four binary solvent mixtures (acetone + methanol, acetone + ethanol, acetone + 1-butanol, acetone + isopropanol) at mass fractions of acetone from 0.1 to 0.9 [1][2]. The solubility order was acetone > ethyl acetate > acetonitrile > methanol > ethanol > isopropanol > n-propanol > 1-butanol > toluene, and the Apelblat-Jouyban-Acree model provided the best fit (RAD < 1.49 × 10⁻²) [2]. For the methyl ester analog (CAS 674773-12-7), no comparable multi-solvent, multi-temperature solubility dataset has been published in the peer-reviewed literature.

Solubility Thermodynamics Crystallization Optimization Process Analytical Technology

Structural Indispensability: The 3-(2-Ethoxy-2-oxoethyl) Substituent as the Exclusive Handle for Ranelic Acid Skeleton Assembly

The 3-(2-ethoxy-2-oxoethyl) group provides the sole nucleophilic site for the subsequent double N‑alkylation with ethyl bromoacetate that installs the bis(carboxymethyl)amino moiety of ranelic acid. Thiophene analogs that lack this substituent—such as ethyl 5-amino-4-cyanothiophene-3-carboxylate (CAS 59142-21-1) or methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS 61320-65-8)—cannot undergo this transformation and therefore cannot serve as precursors to strontium ranelate [1]. Even within the subset of compounds bearing a 3-(2-alkoxy-2-oxoethyl) chain, the ethyl ester variant (CAS 58168-20-0) remains the industry-standard intermediate because it matches the ester moieties on the rest of the molecule, avoiding transesterification side reactions that can occur when mixed methyl/ethyl ester systems are employed [2].

Structure-Activity Relationship API Intermediate Synthetic Route Scouting

Best Research and Industrial Application Scenarios for Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate


Industrial Manufacture of Strontium Ranelate Active Pharmaceutical Ingredient (API)

The compound is the consensus first intermediate in every published industrial route to strontium ranelate. Its proven ability to deliver tetraethyl ranelate in 82–90% yield with >99.5% purity after straightforward alkylation and recrystallization [1][2] makes it the lowest-risk starting point for API manufacturers who require batch-to-batch consistency and compliance with ICH Q7 GMP guidelines for drug substance intermediates.

Solvent Screening and Crystallization Process Development for Kilogram-to-Ton Scale Purification

The extensive solubility dataset available for this compound—spanning nine pure solvents and four binary mixtures across a 45 K temperature range [3][4]—enables process chemists to predict optimal cooling-crystallization conditions without extensive trial-and-error experimentation. This is the only thiophene diester in the strontium ranelate family for which such data exist, translating into a measurable acceleration of tech-transfer timelines.

Pharmaceutical Intermediate Procurement and Vendor Qualification

Procurement specifications for this compound typically require ≥98% purity (HPLC), a melting point of 134–139 °C, and a white-to-pale-yellow appearance. These well-defined, patent-embedded quality attributes [1] provide objective benchmarks for vendor qualification and incoming material release, reducing the risk of accepting a substandard lot that would compromise downstream alkylation yield or API purity.

Academic and Industrial Research on Gewald Reaction Optimization and Thiophene Chemistry

Because the compound is prepared via the Gewald three-component reaction, it serves as a model substrate for studies of reaction condition optimization, catalyst screening, and mechanistic investigation. The published yield of 85% under triethylamine catalysis [1] provides a quantitative baseline against which new catalysts or continuous-flow methodologies can be benchmarked.

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